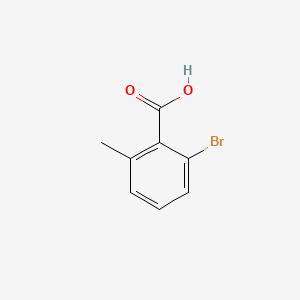

2-Bromo-6-methylbenzoic acid

Descripción general

Descripción

“2-Bromo-6-methylbenzoic acid” is a chemical compound with the molecular formula C8H7BrO2 . It has an average mass of 215.044 Da and a monoisotopic mass of 213.962936 Da . This compound is also known by other names such as “2-Brom-6-methylbenzoesäure” in German, “Acide 2-bromo-6-méthylbenzoïque” in French, and "Benzoic acid, 2-bromo-6-methyl-" .

Synthesis Analysis

The synthesis of “2-Bromo-6-methylbenzoic acid” involves the conversion of “2-Amino-6-methoxybenzoic acid” into the desired product. This is achieved by dissolving “2-Amino-6-methoxybenzoic acid” in a mixture of acetic acid, hydrobromic acid (48% H2O), and water. The mixture is then cooled in a saturated sodium chloride ice bath. While cooling, a solution of sodium nitrite (NaNO2) is slowly added to the reaction system. The mixture is then stirred at 0 degrees Celsius for 2.5-3 hours to form the diazonium salt, which is kept cool at 0 degrees Celsius .

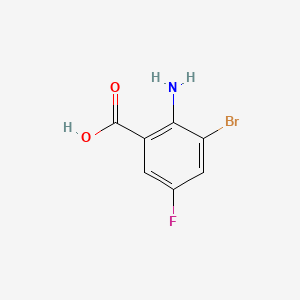

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methylbenzoic acid” consists of a benzene ring with a bromine atom attached at the 2nd position and a methyl group at the 6th position. A carboxylic acid group is also attached to the benzene ring .

Chemical Reactions Analysis

In organic synthesis transformations, the bromine atom at the 2nd position of the benzene ring can be converted into an aryl or alkyl group through Suzuki coupling. It can also be converted into a boron unit through a boronation reaction. The carboxylic acid group in the structure can be converted into a hydroxyl group under the reduction action of borane, or it can be converted into an ester group under acidic or alkaline conditions .

Physical And Chemical Properties Analysis

“2-Bromo-6-methylbenzoic acid” is a solid at room temperature and normal pressure . It has a molecular formula of C8H7BrO2 and a molecular weight of 215.05 .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Bromo-6-methylbenzoic acid serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its bromine atom is reactive and can be used to introduce various substituents that are pivotal in the development of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of aromatic compounds that form the core structure of many drugs .

Agrochemical Production

In agrochemistry, 2-Bromo-6-methylbenzoic acid is used to create compounds that act as precursors for the development of pesticides and herbicides. The bromine group in the compound can undergo various chemical reactions, allowing for the synthesis of specialized molecules that target specific pests or weeds without harming crops .

Dye Manufacturing

The compound’s structure is conducive to the synthesis of complex dye molecules. In the dye industry, it can be used to develop new colorants with specific properties, such as increased stability to light and washing. This is particularly useful in creating dyes for textiles that require long-lasting color .

Organic Synthesis

2-Bromo-6-methylbenzoic acid is a key starting material in organic synthesis, especially in reactions that occur at the benzylic position. It is often used in free radical bromination, nucleophilic substitution, and oxidation reactions, which are fundamental in constructing complex organic molecules .

Academic Research

In academic settings, 2-Bromo-6-methylbenzoic acid is a common reagent for teaching and research purposes. It is used to demonstrate various chemical reactions and synthesis techniques to students. Researchers also use it to develop new synthetic methodologies and to study reaction mechanisms .

Material Science

This compound can be used in the development of new materials with specific electronic or optical properties. Its ability to participate in polymerization reactions makes it a candidate for creating novel polymers with potential applications in electronics and nanotechnology .

Biochemistry Research

2-Bromo-6-methylbenzoic acid can be used in biochemistry for the synthesis of molecules that mimic natural biochemical compounds. This is useful in studying enzyme-catalyzed reactions and in the design of inhibitors that can regulate biological pathways .

Environmental Science

Researchers in environmental science use 2-Bromo-6-methylbenzoic acid to synthesize compounds that can be used to detect and quantify pollutants. Its derivatives can act as sensors or reagents in assays that measure the presence of harmful substances in the environment .

Safety and Hazards

“2-Bromo-6-methylbenzoic acid” is classified as having acute toxicity (Category 3, Oral). It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mecanismo De Acción

Target of Action

2-Bromo-6-methylbenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The bromine atom at the 2nd position of the benzene ring in 2-Bromo-6-methylbenzoic acid can be transformed into an aryl or alkyl group through Suzuki coupling, or into a boron unit through boronization . The carboxyl group in the structure can be converted into a hydroxyl group under the reduction action of borane, or into an ester group under acidic or alkaline conditions .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Action Environment

The action of 2-Bromo-6-methylbenzoic acid can be influenced by various environmental factors. For instance, its transformations (e.g., Suzuki coupling, boronization) are dependent on specific reaction conditions . Additionally, its stability and efficacy may be affected by storage conditions, as it should be stored in a cool, dry place away from heat or ignition sources .

Propiedades

IUPAC Name |

2-bromo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXBPDJQFPIBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370814 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylbenzoic acid | |

CAS RN |

90259-31-7 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

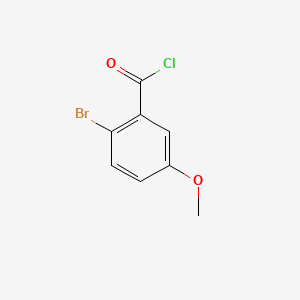

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)

![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)